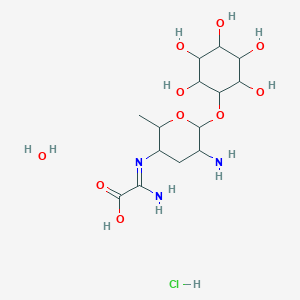
Ksg (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kasugamycin hydrochloride, commonly referred to as Ksg (hydrochloride), is an aminoglycoside antibiotic originally isolated from the bacterium Streptomyces kasugaensis. It is known for its ability to inhibit protein synthesis by targeting the ribosome, making it effective against various bacterial pathogens. Kasugamycin hydrochloride is used in both agricultural and medical settings to combat microbial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kasugamycin hydrochloride is synthesized through a series of chemical reactions starting from the natural product kasugamycin. The synthesis involves the following steps:
Isolation of Kasugamycin: Kasugamycin is isolated from the fermentation broth of .
Hydrochloride Formation: The isolated kasugamycin is then reacted with hydrochloric acid to form kasugamycin hydrochloride.
Industrial Production Methods
Industrial production of kasugamycin hydrochloride involves large-scale fermentation of Streptomyces kasugaensis followed by downstream processing to isolate and purify the antibiotic. The fermentation process is optimized to maximize yield, and the purification steps include filtration, precipitation, and crystallization .
Chemical Reactions Analysis
Types of Reactions
Kasugamycin hydrochloride undergoes various chemical reactions, including:
Oxidation and Reduction:
Common Reagents and Conditions
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents may include sodium borohydride.
Major Products Formed
Scientific Research Applications
Kasugamycin hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
Kasugamycin hydrochloride exerts its effects by binding to the 30S subunit of the bacterial ribosome, thereby inhibiting the initiation of protein synthesis. This binding disrupts the interaction between the ribosome and messenger RNA, preventing the formation of functional proteins. The primary molecular target is the 16S ribosomal RNA within the 30S subunit .
Comparison with Similar Compounds
Kasugamycin hydrochloride is unique among aminoglycoside antibiotics due to its specific mechanism of action and its ability to inhibit translation initiation without affecting elongation. Similar compounds include:
Kasugamycin hydrochloride’s unique ability to inhibit translation initiation makes it particularly valuable in research and agricultural applications .
Properties
Molecular Formula |
C14H28ClN3O10 |
|---|---|
Molecular Weight |
433.84 g/mol |
IUPAC Name |
2-amino-2-[5-amino-2-methyl-6-(2,3,4,5,6-pentahydroxycyclohexyl)oxyoxan-3-yl]iminoacetic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C14H25N3O9.ClH.H2O/c1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22;;/h3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24);1H;1H2 |
InChI Key |
URDOPMVCASNBEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















